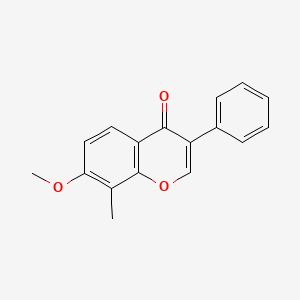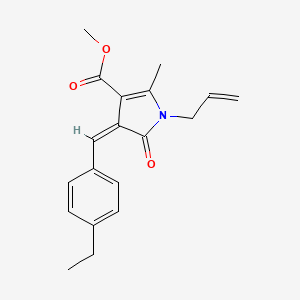![molecular formula C20H24N2O3 B5646397 1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5646397.png)
1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine, also known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPA belongs to the class of piperazine derivatives and has been found to possess a wide range of biological activities.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. 1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has also been investigated for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. Additionally, 1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has been shown to have antimicrobial activity against various bacterial strains.
Mecanismo De Acción
The exact mechanism of action of 1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine is not fully understood. However, it has been proposed that 1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine acts as a modulator of the GABAergic system, which is involved in the regulation of anxiety and other psychiatric disorders. 1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. 1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has also been found to increase the levels of anti-inflammatory cytokines such as IL-10. Additionally, 1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has been shown to increase the levels of GABA, a neurotransmitter involved in the regulation of anxiety and other psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under a wide range of conditions. However, 1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in some experimental models. Additionally, 1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has not been extensively studied in vivo, which limits its potential applications.
Direcciones Futuras
There are several future directions for the study of 1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine. One potential direction is the investigation of its potential use in the treatment of depression and anxiety disorders. Additionally, 1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine could be further studied for its antimicrobial properties and its potential use in the development of new antibiotics. Furthermore, the development of new synthetic methods for 1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine could lead to the discovery of new derivatives with improved properties. Overall, the study of 1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has the potential to lead to the development of new therapeutic agents for a wide range of diseases and disorders.
Métodos De Síntesis
1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine can be synthesized by the reaction of 4-methoxyphenylhydrazine with 3-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction yields 1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine as a white solid which can be purified by recrystallization.
Propiedades
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-16-4-3-5-19(14-16)25-15-20(23)22-12-10-21(11-13-22)17-6-8-18(24-2)9-7-17/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDPFKKOHMKCIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5646322.png)
![2-ethyl-N-[3-(2-methoxyphenyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5646325.png)

![2-{4-[(5-bromo-2-thienyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5646346.png)
![4-({4-[(2-ethyl-5-pyrimidinyl)carbonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5646352.png)


![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B5646363.png)
![N-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-N-methyl-3-piperidin-3-ylbenzamide](/img/structure/B5646369.png)
![3-[1-benzyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]-2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5646391.png)
![4-[2-(4-bromophenyl)-6-methyl-4-pyrimidinyl]morpholine](/img/structure/B5646401.png)
![1-[4'-(difluoromethoxy)biphenyl-3-yl]-1H-pyrazole](/img/structure/B5646408.png)
![mesityl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5646423.png)
